alpha-Methyl-5-hydroxytryptophan ethyl ester
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Overview
Description
Alpha-Methyl-5-hydroxytryptophan ethyl ester is a synthetic derivative of the naturally occurring amino acid tryptophan It is characterized by the presence of a methyl group at the alpha position, a hydroxyl group at the 5-position, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-5-hydroxytryptophan ethyl ester typically involves the esterification of L-tryptophan. The process begins with the methylation of L-tryptophan to form alpha-methyltryptophan. This intermediate is then subjected to hydroxylation at the 5-position to yield alpha-Methyl-5-hydroxytryptophan. Finally, esterification with ethanol under acidic conditions produces this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-5-hydroxytryptophan ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester functional group can be reduced to the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Alpha-Methyl-5-hydroxytryptophan ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a neuropharmacological agent, particularly in the modulation of serotonin pathways.
Mechanism of Action
The mechanism of action of alpha-Methyl-5-hydroxytryptophan ethyl ester involves its interaction with serotonin receptors in the brain. It acts as a precursor to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The compound is metabolized to serotonin through enzymatic pathways, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptophan (5-HTP): A naturally occurring amino acid and precursor to serotonin.
Alpha-Methyltryptophan: A synthetic derivative of tryptophan with a methyl group at the alpha position.
Tryptophan Ethyl Ester: An esterified form of tryptophan without the hydroxyl group at the 5-position.
Uniqueness
Alpha-Methyl-5-hydroxytryptophan ethyl ester is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of the methyl group, hydroxyl group, and ethyl ester functional group allows for specific interactions with biological targets and enhances its potential as a research tool and therapeutic agent .
Properties
IUPAC Name |
ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-13(18)14(2,15)7-9-8-16-12-5-4-10(17)6-11(9)12/h4-6,8,16-17H,3,7,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXXHQAQRSEZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CNC2=C1C=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22243-70-5 |
Source
|
Record name | alpha-Methyl-5-hydroxytryptophan ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022243705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-METHYL-5-HYDROXYTRYPTOPHAN ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3VN2OXXX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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